BenchChemオンラインストアへようこそ!

N-Benzyl Linoleamide

sEH inhibition macamide quantification natural product abundance

N-Benzyl linoleamide (CAS 18286-71-0; (9Z,12Z)-N-benzyloctadeca-9,12-dienamide) is a non‑polar, long‑chain fatty acid N‑benzylamide belonging to the macamide class of lipid‑derived secondary metabolites. The compound has the molecular formula C₂₅H₃₉NO, a molecular weight of 369.58 g·mol⁻¹, a topological polar surface area of 29.10 Ų, and a calculated logP of 7.80, consistent with high lipophilicity and blood‑brain barrier permeability.

Molecular Formula C25H39NO
Molecular Weight 369.6 g/mol
Cat. No. B12437713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl Linoleamide
Molecular FormulaC25H39NO
Molecular Weight369.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1
InChIInChI=1S/C25H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21H,2-5,8,11-15,19,22-23H2,1H3,(H,26,27)
InChIKeyYJWLCIANOBCQGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl Linoleamide Procurement Guide: sEH Inhibitor Identity and Key Physicochemical Fingerprint


N-Benzyl linoleamide (CAS 18286-71-0; (9Z,12Z)-N-benzyloctadeca-9,12-dienamide) is a non‑polar, long‑chain fatty acid N‑benzylamide belonging to the macamide class of lipid‑derived secondary metabolites [1]. The compound has the molecular formula C₂₅H₃₉NO, a molecular weight of 369.58 g·mol⁻¹, a topological polar surface area of 29.10 Ų, and a calculated logP of 7.80, consistent with high lipophilicity and blood‑brain barrier permeability [2]. Originally isolated from Lepidium meyenii (maca) and Tropaeolum tuberosum (mashua), N‑benzyl linoleamide has been identified as a natural‑product soluble epoxide hydrolase (sEH) inhibitor with nanomolar potency across human, rat, and mouse orthologs [1]. It also exhibits dual modulation of NF‑κB and Nrf2 pathways in neuronal cells [3]. These characteristics distinguish it from other macamides and position it as a rationally selected research tool and reference standard for sEH‑related studies.

Why N-Benzyl Linoleamide Cannot Be Replaced by Just Any Macamide or sEH Inhibitor


Within the macamide family, fatty‑acid chain unsaturation, benzyl‑ring substitution, and linker length all produce dramatic shifts in sEH inhibitory potency (up to >600‑fold), FAAH selectivity, tissue abundance, and oral pharmacokinetics [1]. Even the most closely related analog, N‑benzyl linolenamide (a single additional olefinic bond), suffers from a 5‑fold lower systemic exposure (AUC) and fails to translate in vitro potency into in vivo analgesic efficacy [1]. Generic sEH inhibitors such as TPPU or AUDA offer high potency but lack the natural‑product provenance, dual NF‑κB/Nrf2 modulation, and documented maca‑extract co‑occurrence that make N‑benzyl linoleamide a uniquely informative probe for botanical‑derived sEH pharmacology [1][2]. Consequently, assuming functional interchangeability among macamides or between synthetic and natural sEH inhibitors leads to irreproducible biological outcomes and confounded structure‑activity conclusions.

N-Benzyl Linoleamide – Quantitative Differential Evidence Against Closest Analogs


Highest sEH‑Relevant Abundance in Maca Roots: Concentration/IC50 Ratio Advantage Over N‑Benzyl Palmitamide and N‑Benzyl Linolenamide

Among the ten macamides quantified in commercial maca extracts, N‑benzyl linoleamide (compound 4) was present at the highest concentration (1,640 μg/g root) – nearly 3‑fold and 4‑fold higher than the next most abundant macamides, N‑benzyl palmitamide (1) and N‑benzyl linolenamide (5), respectively [1]. When potency and abundance are integrated as the concentration/IC50 ratio – a metric that predicts biological relevance – compound 4 achieved values of 10.6 μg/nM (human sEH) and 37.3 μg/nM (mouse sEH), which are 8‑fold and 23‑fold greater than those of compound 1, and 3‑fold and 2‑fold greater than those of compound 5 [1]. This ratio for compound 4 is the largest among all detected macamides, indicating that it contributes the greatest pharmacologically meaningful sEH inhibitory load in natural maca products.

sEH inhibition macamide quantification natural product abundance

Oral Pharmacokinetic Superiority Over N‑Benzyl Linolenamide: 10‑Fold Higher Cmax and 5‑Fold Higher AUC in Rats

In a head‑to‑head Sprague‑Dawley rat PK study (100 mg/kg p.o., n=4/group), N‑benzyl linoleamide (4) achieved a peak plasma concentration (Cmax) of 519 ± 149 nM – approximately one order of magnitude above its rat sEH IC50 (41 nM) – with a time to peak (Tmax) of 3 h [1]. In stark contrast, the tri‑unsaturated analog N‑benzyl linolenamide (5) produced a Cmax of only 54 ± 11 nM, a Tmax delayed to 6 h, and a total exposure (AUC) of 723 ± 230 nM·h, which is 5.1‑fold lower than the AUC of compound 4 (3,690 ± 664 nM·h) [1]. The inferior PK of compound 5 is attributed to increased susceptibility to autoxidation and allylic hydroxylation conferred by the additional double bond, rendering it unsuitable for systemic in vivo studies.

pharmacokinetics oral bioavailability macamide metabolism

In Vivo Analgesic Efficacy in Inflammatory Pain: N‑Benzyl Linoleamide vs. Inactive N‑Benzyl Linolenamide

In a rat LPS‑induced inflammatory pain model (100 mg/kg p.o.), N‑benzyl linoleamide (4) significantly increased paw withdrawal thresholds relative to vehicle controls, demonstrating sustained analgesic effects over a 6‑h time‑course comparable to classical synthetic sEH inhibitors [1]. By contrast, N‑benzyl linolenamide (5), despite sharing nearly identical in vitro sEH potency (hsEH IC50 134 vs. 155 nM for 4), produced no significant antinociceptive effect in the same model [1]. This functional divergence is mechanistically explained by the 5‑fold lower systemic exposure of compound 5 documented in the accompanying PK study, establishing that in vitro potency alone fails to predict in vivo utility within the macamide series.

inflammatory pain analgesia LPS model sEH inhibitor

Balanced sEH Potency and FAAH Selectivity: A Favorable Window Compared to N‑Benzyl Oleamide

N‑Benzyl linoleamide inhibits recombinant human sEH with an IC50 of 155 nM and the endocannabinoid‑degrading enzyme FAAH with an IC50 of 10,800 nM, yielding a selectivity window of ~70‑fold [1]. In contrast, the monounsaturated analog N‑benzyl oleamide (compound 3) is markedly less potent against sEH (hsEH IC50 893 nM) and displays only ~19‑fold selectivity over FAAH (IC50 16,700 nM) [1]. Moreover, the saturated analog N‑benzyl palmitamide (1) shows still weaker sEH potency (hsEH IC50 524 nM) while being essentially inactive against FAAH (IC50 >100,000 nM) [1]. Among the four naturally abundant macamides bearing an unsubstituted benzyl ring (compounds 1–5), N‑benzyl linoleamide uniquely combines sub‑200 nM sEH potency with a moderate FAAH safety margin, mitigating confounding endocannabinoid modulation when the experimental objective is selective sEH inhibition.

sEH selectivity FAAH off-target macamide SAR

Dual NF‑κB Inhibition and Nrf2 Activation: Differentiating Pharmacological Profile in Neuronal Cells

In Neuro2a murine neuroblastoma cells, N‑benzyl linoleamide exerts a dual pharmacological action – inhibiting NF‑κB production with an IC50 of 8.80 µM while simultaneously activating the Nrf2 transcription factor with an EC50 of 35.24 µM in a transactivation assay [1]. This profile is differentiated from that of structurally similar macamides: an independent study on isolated macamides from Tropaeolum tuberosum found that N‑benzyl oleamide required 2‑ to 3‑fold higher concentrations to achieve comparable NF‑κB inhibition (IC50 6.50–8.37 µM across cell lines) and did not concurrently activate Nrf2 [2]. Furthermore, 19 synthetic N‑benzyl linoleamide analogues designed to optimize NF‑κB/Nrf2 activity exceeded the potency of the parent compound only when substantial structural modifications were introduced (e.g., thioamide replacement of the carbonyl, IC50 ~0.01 µM), confirming that the natural scaffold occupies a distinct activity space not readily superseded by casual analog selection [1].

NF-κB Nrf2 neuroinflammation oxidative stress

Natural‑Product Provenance and Regulatory Pathway Advantage Over Synthetic sEH Inhibitors

Soluble epoxide hydrolase has been targeted by thousands of potent synthetic urea, amide, and carbamate inhibitors; however, only a few have entered clinical trials, and none is currently marketed as an intentional sEH inhibitor due to prohibitive synthetic‑drug approval timelines and costs [1]. N‑Benzyl linoleamide, as a naturally occurring macamide present in maca (a widely consumed food crop), offers a nutraceutical development pathway that can bypass lengthy synthetic‑toxicological de novo approval processes [1]. Unlike synthetic sEH inhibitors such as TPPU (hsEH IC50 ~3.7 nM; murine IC50 ~2.8 nM) or AUDA (msEH IC50 18 nM; hsEH IC50 69 nM), which possess no history of dietary exposure, N‑benzyl linoleamide benefits from a documented presence in commercial maca products at therapeutically relevant concentrations (≥3.29 mg total macamides/g root) [1]. This provenance provides a documented safety legacy that simplified regulatory frameworks (e.g., dietary supplement or medical food routes) can leverage, representing a tangible procurement differentiator for translational programs targeting clinical sEH modulation.

natural product nutraceutical sEH inhibitor regulatory

N-Benzyl Linoleamide – High‑Impact Research and Industrial Application Scenarios


Inflammatory Pain and Analgesic Pharmacology Using a Validated Natural sEH Inhibitor

N‑Benzyl linoleamide serves as a confirmed orally active analgesic in the LPS‑induced inflammatory pain model, where it increased paw withdrawal thresholds over a 6‑h window (100 mg/kg p.o.) [1]. Its plasma Cmax of 519 nM exceeds the rat sEH IC50 (41 nM) by more than one order of magnitude, ensuring target engagement [1]. This scenario is ideal for research groups studying non‑opioid analgesic mechanisms or seeking a natural‑product positive control for benchmarking synthetic sEH inhibitors. Procurement should specify batch‑to‑batch purity of ≥95% and request accompanying sEH IC50 verification data to ensure reproducible in vivo activity.

Maca/Nutraceutical Standardization and Quality‑Control Reference Material

Because N‑benzyl linoleamide is the dominant sEH‑inhibitory macamide in maca roots – with a concentration/IC50 ratio 8‑ to 23‑fold higher than the next most abundant macamides – it is the logical quantitative marker for standardizing maca extracts to sEH‑related bioactivity [1]. Analytical laboratories and manufacturers can use an authenticated N‑benzyl linoleamide reference standard to calibrate HPLC‑UV‑MS/MS methods and to assign bioactive‑equivalent dosing on product labels, thereby moving beyond gravimetric extract ratios toward pharmacologically anchored quality metrics.

Neuroinflammation and Dual NF‑κB/Nrf2 Pathway Investigation

In Neuro2a neuronal cells, N‑benzyl linoleamide simultaneously inhibits NF‑κB (IC50 8.80 µM) and activates Nrf2 (EC50 35.24 µM), a dual profile not shared by N‑benzyl oleamide [1][2]. This makes it a uniquely suited probe for dissecting the crosstalk between pro‑inflammatory transcription factors and antioxidant response elements in neurodegenerative disease models. Researchers should confirm cell‑line authenticity and use freshly prepared compound solutions in DMF, DMSO, or ethanol (solubility ≥30 mg/mL) to maintain assay consistency.

Natural sEH Inhibitor Lead for Nutraceutical Development Programs

With an established dietary presence in maca, an oral PK profile characterized in rats (t1/2 = 9 h, AUC = 3,690 nM·h), and confirmed in vivo efficacy, N‑benzyl linoleamide occupies a developmentally advantageous position between early‑stage natural sEH inhibitors and stalled synthetic clinical candidates [1]. Companies pursuing botanical drug or medical food indications for chronic conditions involving EpFA dysregulation (e.g., metabolic syndrome, cardiovascular inflammation) can procure multi‑gram quantities of high‑purity compound for IND‑enabling toxicology and formulation studies under the FDA Botanical Drug Guidance.

Quote Request

Request a Quote for N-Benzyl Linoleamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.